Fmoc-Lys (biotin-PEG4)-OH
Overview
Description
“Fmoc-Lys (biotin-PEG4)-OH” is a biochemical tool used in biopharmaceutical research . It can be used to construct biosensors by leveraging the high affinity between biotin and specific biomolecules, enabling highly sensitive detection of target molecules . It can also be used for targeted drug delivery .
Scientific Research Applications
Synthesis and Utilization in Peptide Modification
Fmoc-Lys (biotin-PEG4)-OH is a crucial building block in peptide synthesis. It has been used in the efficient synthesis of branched and cyclic peptides and the modification of peptides with various functional groups, such as dyes, biotin, and other specific groups. This makes it a versatile tool in the preparation of specialized peptides for research and therapeutic applications (Tong & Hong, 2001).
Labeling Strategies in Peptide Synthesis
Fmoc-Lys (biotin-PEG4)-OH plays a significant role in the synthesis of labeled peptides. These peptides are often used for tracking, binding studies, substrate specificity determination, and receptor cross-linking studies in biomedical research. The use of Fmoc-Lys (biotin-PEG4)-OH in these processes facilitates the addition of various labels, including biotin, to peptides (Bibbs et al., 2000).
Development of Supramolecular Gels
In biomedical applications, Fmoc-Lys (biotin-PEG4)-OH is used to create supramolecular hydrogels with biocompatible and biodegradable properties. These gels have potential uses in drug delivery systems and tissue engineering. Their structure and properties can be modified for specific applications, enhancing their versatility in the biomedical field (Croitoriu et al., 2021).
Nanocarrier Development for Drug Delivery
Fmoc-Lys (biotin-PEG4)-OH is instrumental in developing nanocarriers for targeted drug delivery. Its utilization in the synthesis of dendrons and nanomicelles enables the creation of targeted delivery systems, enhancing the efficacy and specificity of therapeutic agents. This application is vital in cancer therapy and other areas where targeted drug delivery can significantly improve treatment outcomes (Gao et al., 2013).
properties
IUPAC Name |
6-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34?,35-,36-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYHBAKBBQCIDX-OITDVHEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N5O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys (biotin-PEG4)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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